molecular formula C12H13NO3 B11720740 Methyl 3-cyano-4-propoxybenzoate CAS No. 1382775-05-4

Methyl 3-cyano-4-propoxybenzoate

Cat. No.: B11720740
CAS No.: 1382775-05-4
M. Wt: 219.24 g/mol
InChI Key: UZMTZXKSXUAWDG-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-propoxybenzoate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry. This compound is characterized by its cyano and propoxy functional groups attached to a benzoate core, making it a versatile intermediate in various chemical reactions.

Chemical Reactions Analysis

Methyl 3-cyano-4-propoxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-cyano-4-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-cyano-4-propoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions lead to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Methyl 3-cyano-4-propoxybenzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.

Properties

CAS No.

1382775-05-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-cyano-4-propoxybenzoate

InChI

InChI=1S/C12H13NO3/c1-3-6-16-11-5-4-9(12(14)15-2)7-10(11)8-13/h4-5,7H,3,6H2,1-2H3

InChI Key

UZMTZXKSXUAWDG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)C#N

Origin of Product

United States

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